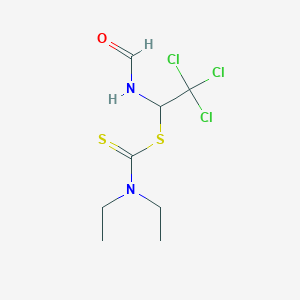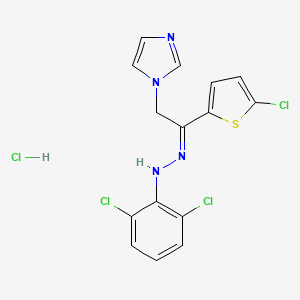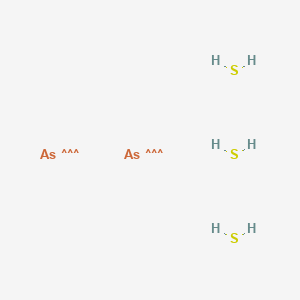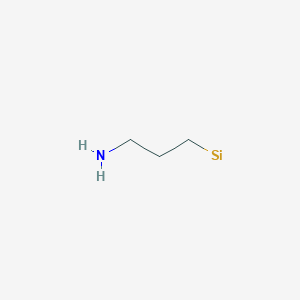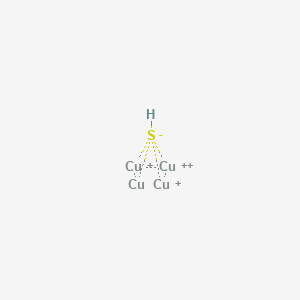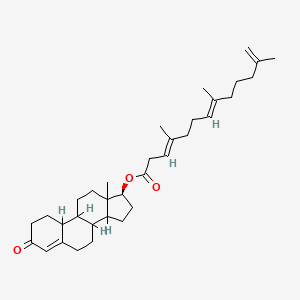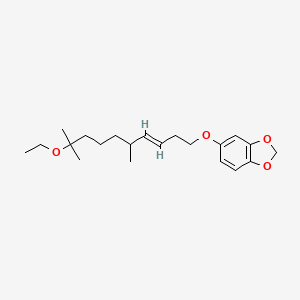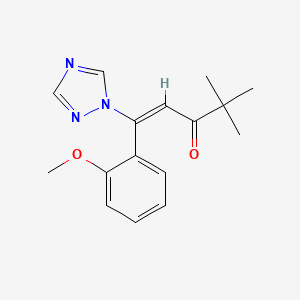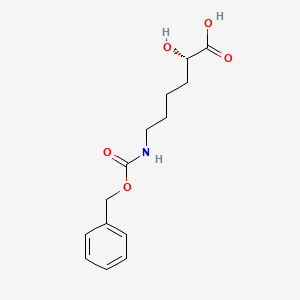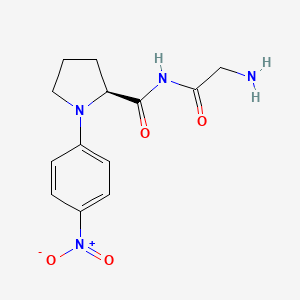
1,6-Dihydroxyxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dihydroxyxanthone is a natural product found in Hypericum sampsonii, Hypericum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibitory Activities
1,6-Dihydroxyxanthone, along with other related xanthones, has shown notable antibacterial activity against various bacterial strains. Particularly, certain dihydroxyxanthones demonstrated effectiveness against Gram-positive bacteria. Additionally, some xanthones exhibited inhibitory activities against the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein involved in cell signaling and growth, suggesting potential applications in cancer therapy (Duangsrisai et al., 2014).
Structural Investigation Methods
Research has also been conducted on methods to determine the hydroxylation pattern of xanthones like 1,6-Dihydroxyxanthone. These methods involve using ultraviolet spectral shifts in the presence of certain additives, providing valuable insights for chemical analysis and pharmaceutical applications (Mesquita et al., 1968).
Neurotrophic Factor Stimulation
Another significant application of dihydroxyxanthones is in the stimulation of neurotrophic factors in rat astrocyte primary cultures. This finding highlights the potential use of these compounds in the treatment of psychiatric disorders, as they can influence the synthesis of critical enzymes in the metabolic pathway of neurotrophic factors (Yang et al., 2018).
Antitumor and Antioxidant Activities
Xanthones, including derivatives of 1,6-Dihydroxyxanthone, have demonstrated promising antitumor, antityrosinase, and antioxidant activities. These compounds have shown enhanced cytotoxicity against certain cancer cells and inhibition of tyrosinase activity, an enzyme involved in melanin synthesis (Zhou et al., 2018).
Anticancer Drug Development
1,6-Dihydroxyxanthone has also been studied in the context of anticancer drug development. Its derivatives have shown inhibition of the proliferation and metastasis of hepatocellular carcinoma cells and induction of pyroptosis, a form of programmed cell death (Sun et al., 2019).
Propiedades
Número CAS |
5042-08-0 |
|---|---|
Nombre del producto |
1,6-Dihydroxyxanthone |
Fórmula molecular |
C13H8O4 |
Peso molecular |
228.2 g/mol |
Nombre IUPAC |
1,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(15)12(10)13(8)16/h1-6,14-15H |
Clave InChI |
IUSXGFFUHTXSRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O |
SMILES canónico |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O |
Sinónimos |
1,6-dihydroxyxanthone isoeuxanthone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)


